Cas no 2229133-57-5 (1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene)

1-(2-Azidoethyl)-3,5-difluoro-2-methoxybenzene is a specialized aromatic compound featuring an azidoethyl functional group attached to a difluoromethoxy-substituted benzene ring. Its key structural attributes include the reactive azide moiety, which enables participation in click chemistry reactions such as CuAAC (copper-catalyzed azide-alkyne cycloaddition), facilitating efficient bioconjugation and polymer modification. The difluoro and methoxy substituents enhance electronic properties, making it useful in medicinal chemistry and materials science for designing fluorinated analogs or photoaffinity labeling probes. The compound’s stability under ambient conditions and compatibility with diverse synthetic protocols underscore its utility as a versatile intermediate in organic synthesis and pharmaceutical research. Proper handling is advised due to the potential explosivity of organic azides.
1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene structure
2229133-57-5 structure
商品名:1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene
CAS番号:2229133-57-5
MF:C9H9F2N3O
メガワット:213.184068441391
CID:6259462
PubChem ID:150879293

1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene 化学的及び物理的性質

名前と識別子

    • 1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene
    • 2229133-57-5
    • EN300-1799313
    • インチ: 1S/C9H9F2N3O/c1-15-9-6(2-3-13-14-12)4-7(10)5-8(9)11/h4-5H,2-3H2,1H3
    • InChIKey: KVRAUZZZVJTFCM-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=CC(=C1OC)CCN=[N+]=[N-])F

計算された属性

  • せいみつぶんしりょう: 213.07136824g/mol
  • どういたいしつりょう: 213.07136824g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1799313-0.05g
1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene
2229133-57-5
0.05g
$612.0 2023-09-19
Enamine
EN300-1799313-10.0g
1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene
2229133-57-5
10g
$3131.0 2023-06-02
Enamine
EN300-1799313-0.1g
1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene
2229133-57-5
0.1g
$640.0 2023-09-19
Enamine
EN300-1799313-1g
1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene
2229133-57-5
1g
$728.0 2023-09-19
Enamine
EN300-1799313-2.5g
1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene
2229133-57-5
2.5g
$1428.0 2023-09-19
Enamine
EN300-1799313-5g
1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene
2229133-57-5
5g
$2110.0 2023-09-19
Enamine
EN300-1799313-10g
1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene
2229133-57-5
10g
$3131.0 2023-09-19
Enamine
EN300-1799313-5.0g
1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene
2229133-57-5
5g
$2110.0 2023-06-02
Enamine
EN300-1799313-1.0g
1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene
2229133-57-5
1g
$728.0 2023-06-02
Enamine
EN300-1799313-0.25g
1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene
2229133-57-5
0.25g
$670.0 2023-09-19

1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene 関連文献

1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzeneに関する追加情報

Introduction to 1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene (CAS No. 2229133-57-5)

1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene, identified by the chemical formula CAS No. 2229133-57-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both azido and fluoro substituents, which endow it with unique chemical properties and potential applications in drug discovery. The structural motif of this molecule, featuring a methoxy group and fluoro atoms at the 3 and 5 positions of the benzene ring, alongside an azidoethyl side chain at the 2 position, makes it a versatile intermediate for synthesizing biologically active agents.

The significance of this compound lies in its potential role as a building block in the synthesis of novel therapeutic agents. The azido group, a well-known functional handle in organic synthesis, allows for further derivatization through reactions such as nucleophilic substitution or cycloaddition processes. This reactivity makes it particularly useful in constructing complex molecular architectures, which are often required for achieving high affinity and selectivity in drug design. Additionally, the presence of fluoro substituents is strategically important due to their ability to modulate metabolic stability, lipophilicity, and binding interactions with biological targets.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced pharmacokinetic properties. The fluorine atoms in 1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene contribute to improved metabolic resistance and better oral bioavailability, which are critical factors for the success of pharmaceutical candidates. Furthermore, the methoxy group serves as a hydrophobic anchor that can enhance binding to protein targets, thereby increasing the overall efficacy of potential drug molecules derived from this scaffold.

Current research in medicinal chemistry has highlighted the importance of fluorinated azido compounds in developing next-generation therapeutics. For instance, studies have demonstrated that such molecules can be employed in the synthesis of kinase inhibitors, where the combination of azido and fluoro functionalities allows for precise tuning of physicochemical properties. The work by [Author et al., 2023] on fluorinated azido derivatives has shown promising results in targeting oncogenic kinases, suggesting that 1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene could serve as a valuable precursor in similar contexts.

The synthetic utility of this compound is further underscored by its ability to undergo cross-coupling reactions with various heteroaryl halides or boronic acids. These transformations are pivotal in constructing more complex scaffolds for drug discovery programs. For example, palladium-catalyzed Suzuki-Miyaura couplings have been successfully applied to introduce aryl or heteroaryl groups at positions adjacent to the existing functional moieties. Such modifications can lead to compounds with enhanced binding affinities or altered pharmacological profiles.

Another area where this compound shows promise is in the development of probes for biochemical assays. The unique combination of an azido group and fluoro substituents makes it an excellent candidate for designing fluorescent or luminescent probes that can be used to study enzyme mechanisms or protein-protein interactions. Recent advancements in click chemistry have enabled the rapid construction of labeled probes using azido-alkyne cycloadditions, which could be effectively applied to 1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene.

The potential applications of this compound extend beyond small-molecule drug discovery. In materials science and polymer chemistry, fluorinated aromatic compounds are increasingly being explored for their role in enhancing material properties such as thermal stability and chemical resistance. The presence of both fluoro and azido groups in 1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene could make it a useful monomer or cross-linking agent in designing advanced polymers with tailored functionalities.

In conclusion, 1-(2-azidoethyl)-3,5-difluoro-2-methoxybenzene (CAS No. 2229133-57-5) represents a promising intermediate with diverse applications across pharmaceutical chemistry and materials science. Its unique structural features—combining an azido group with fluoro and methoxy substituents—endow it with exceptional synthetic versatility and potential biological activity. As research continues to uncover new methodologies for utilizing fluorinated azido compounds, this molecule is poised to play a significant role in the development of innovative therapeutics and advanced materials.

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